molecular formula C15H10N2O B175844 4-(p-Tolyloxy)phthalonitrile CAS No. 182417-07-8

4-(p-Tolyloxy)phthalonitrile

Cat. No. B175844
CAS RN: 182417-07-8
M. Wt: 234.25 g/mol
InChI Key: PBURVCRHUSMFTJ-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)phthalonitrile is a chemical compound with the molecular formula C15H10N2O . It is used in the manufacture of chemical compounds and for research purposes .


Synthesis Analysis

Phenol-containing phthalonitrile polymers were synthesized by condensation of novolac with 4-nitrophthalonitrile . The cure characteristics were monitored by DSC and rheometry, indicating acceleration of the cure reaction by the phenolic groups . Another study reported the synthesis of 4,6-dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile fleximer .


Molecular Structure Analysis

The molecule 4-(4-tritylphenoxy)phthalonitrile (TPPN) has four conformers . The geometric structure, vibrational frequencies, electronic characteristics, and thermodynamic functions of conformers were determined .


Chemical Reactions Analysis

Phthalonitrile polymers are a new class of thermal materials combining low flammability and high strength . They have shown great potential in the aerospace sector as components for maintaining airframe loads in the next generation of aeronautical and space vehicle systems .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.25 g/mol . It is used in the manufacture of chemical compounds and for research purposes .

Scientific Research Applications

Antioxidant and Antibacterial Properties

4-(p-Tolyloxy)phthalonitrile derivatives have been utilized in the synthesis of novel metallophthalocyanines, which have shown notable antioxidant and antibacterial activities. These activities were measured using methods like diphenylpicrylhydrazyl radical scavenging, metal chelating, and reducing power tests. The antibacterial efficacy was analyzed against various bacteria using the disk-diffusion method (Celebi et al., 2014).

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing novel phthalonitrile derivatives and metallophthalocyanines. These compounds have been characterized using various spectroscopic methods, and their aggregation behavior was investigated in different concentrations. This research is vital for understanding the properties and potential applications of these compounds in various scientific fields (Ağırtaş et al., 2014).

Catalytic and Sensor Applications

Phthalonitrile derivatives have been used in the preparation of metallophthalocyanines with potential applications as catalysts in reactions like benzyl alcohol oxidation. Additionally, their properties make them suitable for use in sensors, such as for detecting organic vapors including ethanol (Özer et al., 2009).

Photodynamic Therapy and Photophysical Properties

Research has also been conducted on the synthesis of phthalonitrile derivatives for applications in photodynamic therapy, a treatment modality for cancer. These derivatives have been characterized for their photophysical properties, which are crucial for their effectiveness in medical applications (Güzel et al., 2013).

Thermal and Mechanical Properties

The thermal and mechanical properties of phthalonitrile resins, which can be cured using compounds like 4-(4-aminophenoxy)-phthalonitrile, have been extensively studied. These properties are significant for the application of these materials in high-performance environments (Chen et al., 2017).

Safety and Hazards

Phthalonitrile polymers are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Phthalonitrile polymers, a new class of thermal materials combining low flammability and high strength, have shown great potential in the aerospace sector . This knowledge will have great impacts on the field and facilitate researchers to seek new functions and applications of phthalonitrile resins for electronic devices in the future .

properties

IUPAC Name

4-(4-methylphenoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-11-2-5-14(6-3-11)18-15-7-4-12(9-16)13(8-15)10-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBURVCRHUSMFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579052
Record name 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182417-07-8
Record name 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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